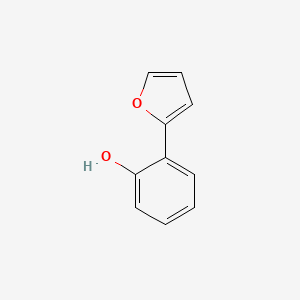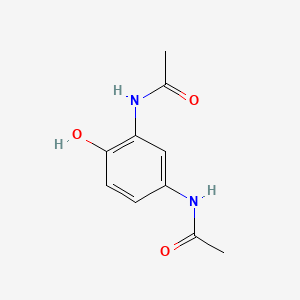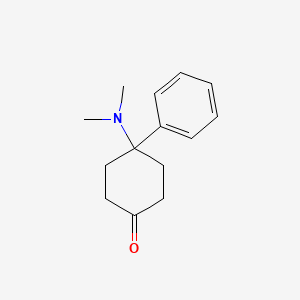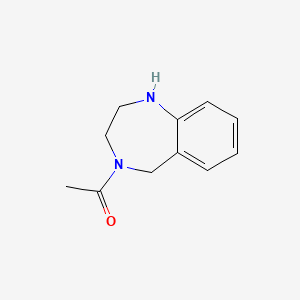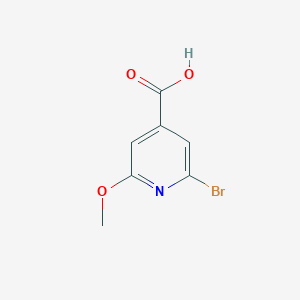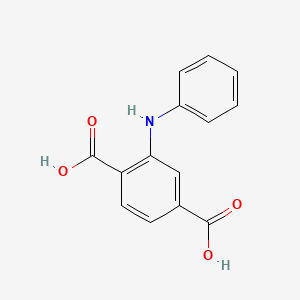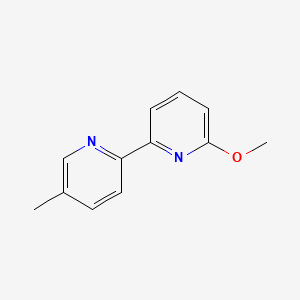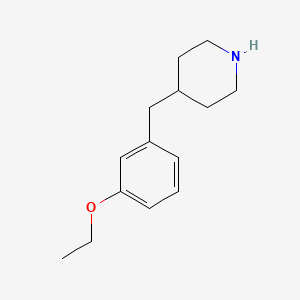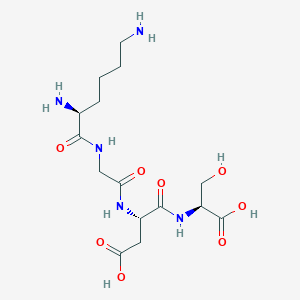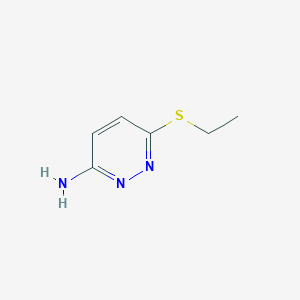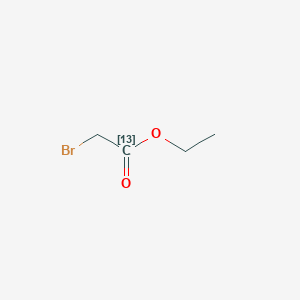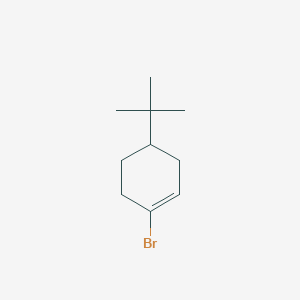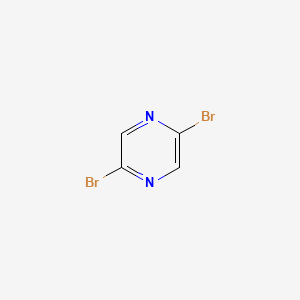![molecular formula C7H4BrNO2 B1339144 7-溴苯并[d]噁唑-2(3H)-酮 CAS No. 871367-14-5](/img/structure/B1339144.png)
7-溴苯并[d]噁唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromobenzo[d]oxazol-2(3H)-one: is a heterocyclic compound that features a bromine atom attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
科学研究应用
Chemistry: 7-Bromobenzo[d]oxazol-2(3H)-one is used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: The compound and its derivatives have shown promise in biological studies, including antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for drug development.
Industry: In the material science industry, 7-Bromobenzo[d]oxazol-2(3H)-one is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]oxazol-2(3H)-one typically involves the bromination of benzo[d]oxazol-2(3H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of 7-Bromobenzo[d]oxazol-2(3H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to achieve consistent product quality.
化学反应分析
Types of Reactions:
Substitution Reactions: 7-Bromobenzo[d]oxazol-2(3H)-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can yield benzo[d]oxazole-2,3-dione.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products like 7-azidobenzo[d]oxazol-2(3H)-one, 7-thiocyanatobenzo[d]oxazol-2(3H)-one, or 7-methoxybenzo[d]oxazol-2(3H)-one.
Oxidation Products: Benzo[d]oxazole-2,3-dione.
Coupling Products: Various biaryl derivatives.
作用机制
The biological activity of 7-Bromobenzo[d]oxazol-2(3H)-one is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
相似化合物的比较
Benzo[d]oxazol-2(3H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chlorobenzo[d]oxazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological interactions.
7-Fluorobenzo[d]oxazol-2(3H)-one:
Uniqueness: 7-Bromobenzo[d]oxazol-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
属性
IUPAC Name |
7-bromo-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTQHBZJSVUNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468536 |
Source


|
| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871367-14-5 |
Source


|
| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
